molecular formula C11H10ClF3N2S B1419433 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride CAS No. 1193389-85-3

5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

Cat. No. B1419433
M. Wt: 294.72 g/mol
InChI Key: YHFJPASFHWPGIZ-UHFFFAOYSA-N
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Description

5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H9F3N2S•HCl and a molecular weight of 294.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a phenyl ring substituted with a trifluoromethyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . Its exact physical and chemical properties can be determined using various analytical techniques.

Scientific Research Applications

Photophysical Properties

Research by Murai et al. (2017) focused on the synthesis of 5-N-Arylamino-4-methylthiazoles, which are closely related to the compound . These compounds exhibit interesting photophysical properties, such as absorption maxima and luminescence, which depend on the substituents at the 2-position of the thiazole core. The presence of electron-accepting groups, like the 3,5-bis(trifluoromethyl)phenyl group, induces notable changes in fluorescence, making these compounds relevant in the study of light-emitting materials and optical applications (Murai, T., et al., 2017).

Antimicrobial Activity

A study by Abdelhamid et al. (2010) explored the antimicrobial activity of compounds containing the thiazole moiety. They synthesized various thiazole derivatives and tested them against different microorganisms. This research suggests potential applications in developing new antimicrobial agents, although the specific compound was not directly studied (Abdelhamid, A., et al., 2010).

Anticancer and Antitubercular Activities

Chandra Sekhar et al. (2019) synthesized a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, showing significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds exhibited higher inhibitory activities than the cisplatin control. This research indicates the potential of thiazole derivatives in cancer therapy (Chandra Sekhar, D., et al., 2019).

Synthesis and Structural Analysis

Research by Dani et al. (2013) involved the synthesis and characterization of new compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, which share structural similarities with the compound . These studies provide insights into the molecular structures and interactions, which are crucial for understanding the chemical properties and potential applications of these compounds (Dani, R., et al., 2013).

Future Directions

Thiazole derivatives, such as this compound, have been used in various fields including the agrochemical and pharmaceutical industries . It is expected that many novel applications of such compounds will be discovered in the future .

properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-16-10(15)17-9;/h1-4,6H,5H2,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFJPASFHWPGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

CAS RN

1193389-85-3
Record name 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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